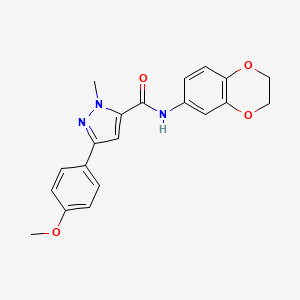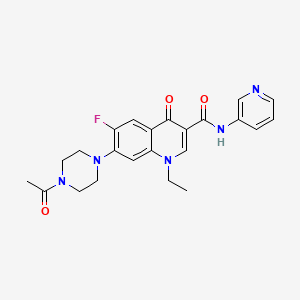![molecular formula C20H19F3N2O4 B11000112 Furan-2-yl(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B11000112.png)
Furan-2-yl(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a molecular formula of C13H8O4 This compound is characterized by the presence of a furan ring, a benzofuran moiety, and a trifluoroethyl-substituted piperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone
- Furan-2-yl(5-hydroxy-1-benzofuran-3-yl)methanone
- Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-
Uniqueness
What sets 2-FURYL(5-HYDROXY-4-{[4-(2,2,2-TRIFLUOROETHYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE apart is the presence of the trifluoroethyl-substituted piperazine group, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H19F3N2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C20H19F3N2O4/c21-20(22,23)12-25-7-5-24(6-8-25)10-13-15(26)3-4-16-18(13)14(11-29-16)19(27)17-2-1-9-28-17/h1-4,9,11,26H,5-8,10,12H2 |
InChI Key |
QCVQAPLOQHDKLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11000029.png)
![3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11000031.png)
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11000039.png)
![ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate](/img/structure/B11000040.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11000064.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide](/img/structure/B11000069.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11000075.png)
![N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11000085.png)


![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11000100.png)
![3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11000105.png)
![4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11000120.png)

